Morpholine-4-carboxamide

Beschreibung

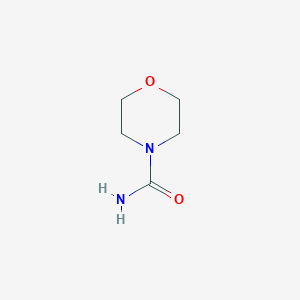

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

morpholine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWFSTHEYLJLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175930 | |

| Record name | Morpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158-02-3 | |

| Record name | 4-Morpholinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinecarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of Morpholine 4 Carboxamide Derivatives

General Strategies for the Synthesis of Morpholine-4-carboxamide Derivatives

The construction of the this compound backbone can be approached through comprehensive multi-step sequences or by focusing on the pivotal amide bond formation. These general strategies provide a foundation for accessing a wide array of derivatives.

Multi-Step Approaches to Construct the this compound Framework

The synthesis of complex this compound derivatives often necessitates multi-step reaction sequences. These approaches allow for the careful and controlled introduction of various substituents and functional groups onto the morpholine (B109124) ring and the carboxamide nitrogen.

A common strategy involves the initial synthesis of a functionalized morpholine precursor, which is then elaborated to introduce the carboxamide group. For instance, a multi-step route can be employed for the synthesis of 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)this compound. smolecule.com This process begins with the condensation of 4-(morpholine-4-carbonyl)benzoic acid with 1-(1H-pyrazol-3-yl)propan-2-amine, followed by N-alkylation. smolecule.com

Another illustrative multi-step synthesis is that of N-{4-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)carbamoyl]phenyl}this compound. This synthesis can be broken down into three key stages:

Preparation of 4-(Morpholine-4-carbonyl)phenylboronic acid : This critical intermediate can be synthesized through methods like the palladium-catalyzed Suzuki coupling of morpholine-4-carbonyl chloride with 4-bromophenylboronic acid. vulcanchem.com

Carbamoyl Linker Formation : The phenylboronic acid intermediate then undergoes cross-coupling with a pre-functionalized norbornene derivative. vulcanchem.com

Final Assembly : The final amide bond formation is achieved using standard coupling agents. vulcanchem.com

Similarly, the synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide derivatives follows a sequential pathway. jocpr.com It starts with the reaction of 3,4-difluoro nitrobenzene (B124822) with morpholine, followed by reduction of the nitro group to an aniline, which then undergoes further reactions to build the final complex molecule. jocpr.com

These multi-step approaches, while potentially lengthy, offer the versatility required to access structurally diverse and complex this compound derivatives. The order of reactions is often crucial; for example, in aromatic substitutions, the directing effects of existing groups on the ring dictate the position of incoming substituents. libretexts.org

Amide Bond Formation Techniques for Carboxamide Linkages

The formation of the amide bond is a cornerstone of this compound synthesis. A multitude of coupling reagents and techniques have been developed to facilitate this transformation efficiently and under mild conditions. nih.govresearchgate.net The choice of method often depends on the specific substrates, particularly the reactivity of the amine and the carboxylic acid. nih.gov

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govbachem.com The combination of EDC and HOBt is effective for coupling a wide range of carboxylic acids and amines. nih.gov Other powerful coupling agents include phosphonium (B103445) salts like BOP and aminium salts like HATU, which are known for their high coupling rates. bachem.comresearchgate.net

The general mechanism for many of these couplings involves the activation of a carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by an amine. bachem.com For instance, carbodiimides react with carboxylic acids to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com Additives like HOBt can then react with this intermediate to form an active ester, which subsequently reacts with the amine to yield the desired amide. luxembourg-bio.com

The selection of the appropriate base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also critical for the success of these coupling reactions, especially when using aminium or phosphonium salt reagents. bachem.com

Specific Reaction Pathways for Functionalized this compound Derivatives

Beyond general strategies, several specific reaction pathways are particularly valuable for the synthesis of functionalized this compound derivatives. These methods often provide direct and efficient routes to target molecules.

Synthesis via Isocyanate Reactions with Morpholine

The reaction of isocyanates with morpholine is a direct and efficient method for the synthesis of N-substituted morpholine-4-carboxamides. This reaction proceeds via the nucleophilic addition of the secondary amine of the morpholine ring to the electrophilic carbon of the isocyanate group.

For example, the reaction of 2-chloroethyl isocyanate with morpholine in diethyl ether readily produces a white precipitate of N-(2-chloroethyl)this compound. researchgate.net Similarly, trimethylsilyl (B98337) isocyanate reacts with morpholine to form a mixture of tautomeric products: 1-(trimethylsilyl)this compound and trimethylsilylmorpholine-4-carboximidoate. finechem-mirea.ru

This method is particularly useful for introducing a variety of substituents onto the carboxamide nitrogen, as a wide range of isocyanates are commercially available or can be readily synthesized.

Formation from Morpholinecarbonyl Chloride and Arylamines

The reaction between morpholine-4-carbonyl chloride and arylamines provides a straightforward route to N-aryl this compound derivatives. scispace.com Morpholine-4-carbonyl chloride, which can be prepared from morpholine and phosgene (B1210022) or a phosgene equivalent like triphosgene, serves as an activated acylating agent. chemicalbook.comgoogle.com

In a typical procedure, morpholine-4-carbonyl chloride is treated with an appropriate arylamine in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane (B109758) under reflux conditions. scispace.com This method has been successfully employed in the synthesis of various morpholine-4-carboxylic acid phenyl amides. scispace.com

Coupling Reactions Utilizing Carbodiimides or Triazine-based Reagents

Carbodiimide-mediated coupling reactions are a versatile tool for the synthesis of morpholine-4-carboxamides. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can facilitate the formation of the carboxamide bond between morpholine and a carboxylic acid.

Triazine-based coupling reagents have emerged as powerful alternatives for amide bond formation. researchgate.net For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is a stable and effective reagent that can be used in both organic and aqueous solvents. acs.orgrsc.org DMT-MM reacts with a carboxylate to form a highly reactive triazinyl ester intermediate, which then undergoes aminolysis to produce the amide. acs.org Another related reagent, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), used in combination with a tertiary amine like N-methylmorpholine, also efficiently mediates amide synthesis. mdpi.com These triazine-based reagents are noted for their high reactivity and ability to suppress racemization in peptide coupling. acs.org

Derivatization from Morpholinecarboxylic Acid Precursors

The synthesis of this compound derivatives can be effectively achieved using morpholinecarboxylic acid precursors. The carboxylic acid moiety serves as a versatile handle for a variety of chemical transformations, primarily through substitution reactions to form amides, esters, and other related structures. Chiral precursors, such as (S)-Morpholine-3-carboxylic acid, are particularly valuable in the pharmaceutical industry for the asymmetric synthesis of enantiomerically pure drugs and complex chiral intermediates. a2bchem.com

One common synthetic strategy involves the reaction of a morpholinecarboxylic acid with an appropriate amine or hydrazine (B178648) derivative. uomustansiriyah.edu.iq For instance, the synthesis of N-[(E)-(5-nitrofuran-2-yl)methylideneamino]this compound is accomplished by reacting morpholinecarboxylic acid with 5-nitrofurfurylidine hydrazine in a solvent like ethanol (B145695) or methanol, often with catalytic facilitation. Another general method is the reaction of morpholine with chloroacetic acid under basic conditions to produce morpholine-4-carboxylic acid, which can then be further derivatized. The activation of the carboxylic acid, often by converting it to an acid chloride, allows for efficient coupling with various amines to yield the desired carboxamide derivatives. uomustansiriyah.edu.iq

| Precursor Type | Reactant | Resulting Derivative Class | Reference |

| Morpholine-4-carboxylic acid | Amines, Acyl Chlorides | Amides, Esters | |

| Morpholine-4-carboxylic acid | 5-nitrofurfurylidine hydrazine | Hydrazide-containing carboxamide | |

| (S)-Morpholine-3-carboxylic acid | Various | Chiral carboxamides | a2bchem.com |

| Morpholine | Chloroacetic Acid | Morpholine-4-carboxylic acid |

Chemical Transformations and Reaction Analysis of this compound Derivatives

The reactivity of the this compound scaffold is dictated by its key functional groups: the morpholine ring and the carboxamide moiety. These sites allow for a range of chemical transformations.

Oxidation and Reduction Pathways

This compound derivatives can undergo both oxidation and reduction reactions at several positions within the molecule.

Oxidation: The morpholine ring itself is susceptible to oxidation. The nitrogen atom of the morpholine can be oxidized to form N-oxides, which are useful synthetic intermediates, using common oxidizing agents like hydrogen peroxide. vulcanchem.com In some contexts, particularly metabolic processes, the morpholine ring can be oxidized to form reactive and potentially toxic iminium metabolites. wiley.com Another significant oxidative pathway is the multistep oxidative opening of the morpholine ring, which has been observed in the metabolism of drugs like linezolid, resulting in the formation of carboxylic acid metabolites. nih.gov For derivatives containing other oxidizable groups, such as a nitroaryl substituent, the nitro group itself can be oxidized.

Reduction: Reduction reactions typically target the carboxamide group or other reducible functionalities on the derivative. The carboxamide can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). smolecule.com In derivatives that feature a nitro group, such as N-[(E)-(5-nitrofuran-2-yl)methylideneamino]this compound, the nitro group can be selectively reduced to an amine group under specific reaction conditions.

| Transformation | Reagent/Condition | Affected Moiety | Product Type | Reference |

| Oxidation | Hydrogen peroxide, peracids | Morpholine Nitrogen | N-oxide | vulcanchem.com |

| Oxidation | Metabolic processes | Morpholine Ring | Iminium metabolites, Ring-opened acids | wiley.comnih.gov |

| Reduction | LiAlH₄, NaBH₄ | Carboxamide Carbonyl | Amine | smolecule.com |

| Reduction | Specific reducing agents | Nitro Group | Amine |

Substitution Reactions

Substitution reactions are a cornerstone of the chemical reactivity of this compound derivatives, enabling further functionalization of the molecule.

The carboxamide group can participate in nucleophilic substitution reactions, though this is less common than with more reactive acyl compounds. vulcanchem.com More frequently, the inherent nucleophilicity of the morpholine nitrogen allows it to react with various electrophiles in nucleophilic substitution reactions. smolecule.com For derivatives that incorporate a hydrazide moiety, this group can also be a site for subsequent nucleophilic substitutions.

A prominent application of substitution is in the synthesis of complex derivatives. For example, N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide can be reacted with various substituted aromatic acid chlorides in the presence of a base like triethylamine. jocpr.com This reaction results in the substitution at the pyrazole (B372694) nitrogen, affording a new series of N-aroyl-pyrazole-4-carboxamide derivatives. jocpr.com Similarly, the carboxamide group itself can undergo hydrolysis under acidic or basic conditions, a substitution reaction that yields the parent carboxylic acid and the corresponding amine. smolecule.com

| Reaction Type | Site of Reaction | Reagent | Product Class | Reference |

| Nucleophilic Substitution | Morpholine Nitrogen | Electrophiles (e.g., Alkyl halides) | Substituted morpholine derivatives | smolecule.com |

| Nucleophilic Acyl Substitution | Pyrazole Nitrogen | Aromatic Acid Chlorides | N-aroyl-pyrazole derivatives | jocpr.com |

| Nucleophilic Substitution | Hydrazide Moiety | Nucleophiles | Substituted hydrazides | |

| Hydrolysis (Nucleophilic Acyl Sub.) | Carboxamide Carbonyl | Acid or Base | Carboxylic acid and amine | smolecule.com |

Tautomerism in Related Silicon-Containing Carboxamides

While tautomerism is a fundamental concept in carboxamides, recent research has explored its role in novel structural analogues, including those containing silicon. beilstein-journals.orgresearchgate.net Bioisosteric replacement, where one atom or group is replaced by another with similar properties, is a valuable strategy in molecule design. nih.gov The substitution of a carbon atom with a silicon atom in carboxamide-containing molecules represents an innovative application of this principle. nih.gov

In a study focused on developing new fungicides, researchers synthesized a series of novel carboxamides possessing a silicon-containing biphenyl (B1667301) moiety. nih.gov This work aimed to create new succinate (B1194679) dehydrogenase inhibitors (SDHIs). The introduction of silicon into the molecular scaffold is intended to modulate the physicochemical and biological properties of the compounds. nih.gov

Among the synthesized compounds, several, including 3a and 4o , demonstrated excellent in vitro inhibitory effects against various fungal pathogens, with efficacy superior to the commercial fungicide Boscalid in some cases. nih.gov For example, compound 3a exhibited an IC₅₀ value of 8.70 mg/L against the SDH enzyme, indicating 2.54-fold the potency of Boscalid. nih.gov This research highlights how the strategic incorporation of silicon into a carboxamide structure can lead to promising candidates for further development in agrochemistry. nih.gov

| Compound | Key Structural Feature | Application/Activity | Reference |

| Boscalid | Standard Biphenyl Carboxamide | Commercial SDHI Fungicide | nih.gov |

| Compound 3a | Silicon-Containing Biphenyl Carboxamide | Experimental SDHI Fungicide | nih.gov |

Advanced Spectroscopic and Structural Elucidation Studies of Morpholine 4 Carboxamide Analogs

X-ray Crystallographic Analysis for Conformation and Intermolecular Interactions

X-ray crystallography is a definitive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is invaluable for determining the exact molecular geometry, identifying the preferred conformation of flexible moieties like the morpholine (B109124) ring, and understanding the complex network of intermolecular interactions that dictate the crystal packing. mdpi.comnih.govnih.govmdpi.com

In crystallographic studies of various morpholine-4-carboxamide analogs, the six-membered morpholine ring is consistently observed to adopt a stable chair conformation. nih.govnih.gov This conformation is the lowest energy arrangement for the ring, minimizing both angular and torsional strain.

For instance, in the crystal structure of 4-Morpholinecarboxamidine, the morpholine ring is found in a distinct chair conformation. nih.gov Similarly, the analysis of N-(4-chlorophenyl)this compound also reveals the morpholine ring in a chair geometry. nih.gov This consistent observation across different derivatives underscores the inherent stability of this conformation for the morpholine moiety, which is largely unperturbed by the substitution at the 4-position nitrogen. Nuclear Magnetic Resonance (NMR) studies in solution also often support the prevalence of the chair conformation at room temperature for N-substituted morpholines. nih.gov

The carboxamide group is an excellent hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), which strongly influences the supramolecular assembly of these molecules in the solid state. mdpi.com X-ray diffraction analysis allows for the precise mapping of these hydrogen bonds, revealing intricate networks that define the crystal architecture.

In the structure of 4-Morpholinecarboxamidine, molecules are linked by both N—H⋯N and N—H⋯O hydrogen bonds, creating a robust three-dimensional network. nih.gov In contrast, the crystal packing of N-(4-chlorophenyl)this compound is characterized by molecules linked into one-dimensional chains along the scirp.org crystallographic axis via N—H⋯O hydrogen bonds. nih.gov

Below is a table summarizing hydrogen bonding interactions observed in representative this compound analogs.

| Compound | Donor-H···Acceptor | Description of Network | Reference |

|---|---|---|---|

| 4-Morpholinecarboxamidine | N—H⋯N and N—H⋯O | Molecules are linked to four neighboring molecules, generating a three-dimensional network. | nih.gov |

This table is interactive. Click on the headers to sort the data.

While spectroscopic methods like NMR can reveal the presence of multiple conformers or rotational isomers in solution, X-ray crystallography provides an unambiguous, static picture of a single conformation in the solid state. vscht.cz This capability is crucial for resolving structural ambiguities that may arise from dynamic processes in solution. For example, restricted rotation around the amide C-N bond can lead to the presence of both cis and trans conformers, which may produce duplicate signals in NMR spectra. vscht.cz X-ray analysis of a single crystal of such a compound would definitively identify which conformer is present in the solid state and provide its precise geometric parameters, including bond lengths and torsion angles, thereby resolving any structural questions.

Experimental Spectroscopic Characterization Applications

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its analogs, the FT-IR spectrum is characterized by several key absorption bands corresponding to the vibrations of its constituent groups.

The most prominent bands include the C=O (carbonyl) stretching of the amide group, the C-N stretching, the asymmetric and symmetric C-O-C stretching of the morpholine ether linkage, and the C-H stretching and bending vibrations. The precise position of the C=O stretching band is sensitive to the molecular environment and hydrogen bonding, but it typically appears in the range of 1630-1680 cm⁻¹. researchgate.net The C-O-C stretching vibration of the morpholine ring is typically observed around 1115 cm⁻¹. rsc.org

A summary of characteristic FT-IR absorption bands for this compound is provided in the table below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 2850-3000 | C-H Stretching | Morpholine CH₂ | researchgate.net |

| 1630-1680 | C=O Stretching (Amide I) | Carboxamide | researchgate.netrsc.org |

| 1510-1580 | N-H Bending (Amide II) | Carboxamide | researchgate.net |

| 1200-1350 | C-N Stretching (Amide III) | Carboxamide | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the molecular structure of this compound analogs in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a typical this compound derivative, the protons of the morpholine ring appear as two distinct multiplets. The protons on the carbons adjacent to the oxygen atom (O-CH₂) typically resonate further downfield (around 3.6-3.8 ppm) compared to the protons on the carbons adjacent to the nitrogen atom (N-CH₂), which appear around 3.2-3.5 ppm. nih.gov This differentiation is due to the different electronic environments created by the neighboring heteroatoms.

The table below lists typical chemical shift ranges for the core structure of this compound.

| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | O-CH₂ (Morpholine) | 3.6 - 3.8 | nih.gov |

| ¹H | N-CH₂ (Morpholine) | 3.2 - 3.5 | nih.gov |

| ¹³C | C=O (Carbonyl) | 160 - 170 | vscht.cz |

| ¹³C | O-CH₂ (Morpholine) | ~66 |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for the structural elucidation of this compound and its analogs. It provides crucial information regarding the molecular weight of the compounds and offers insights into their structure through the analysis of their fragmentation patterns. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions from these molecules, whose subsequent fragmentation can be analyzed.

The fragmentation of this compound analogs is influenced by the morpholine ring, the carboxamide linkage, and the nature of the substituent on the amide nitrogen. The primary fragmentation pathways typically involve cleavage of the morpholine ring and the amide bond.

Fragmentation of the Morpholine Ring:

The morpholine ring can undergo fragmentation through several pathways. A common fragmentation involves the loss of a C2H4O unit (44 Da) through a retro-Diels-Alder-type reaction, although other ring cleavages are also possible. Alpha-cleavage adjacent to the nitrogen atom within the morpholine ring is a characteristic fragmentation pathway for amines, leading to the formation of stable iminium ions.

Fragmentation of the Carboxamide Group:

The amide bond is susceptible to cleavage, which can occur on either side of the carbonyl group. Cleavage of the N-C(O) bond can result in the formation of a morpholinium ion and a fragment corresponding to the substituent on the carboxamide nitrogen. Alternatively, cleavage of the (O)C-substituent bond can occur.

A key fragmentation pattern observed for carboxamides is the α-cleavage to the carbonyl group. For N-substituted morpholine-4-carboxamides, this can lead to the formation of a resonance-stabilized acylium ion.

Detailed Research Findings:

Research on specific this compound analogs provides insight into their mass spectrometric behavior. For instance, the analysis of N-aryl substituted morpholine-4-carboxamides reveals characteristic fragmentation patterns. In the mass spectrum of N-(4-chlorophenyl)this compound, the molecular ion peak is observed, and its fragmentation pattern is dictated by the cleavage of the amide bond and the morpholine ring. nih.gov

The primary fragmentation pathways for a generic N-substituted this compound can be summarized as follows:

Pathway A: Cleavage of the bond between the morpholine nitrogen and the carbonyl carbon.

Pathway B: Cleavage of the morpholine ring.

Pathway C: Cleavage of the bond between the carbonyl carbon and the substituted nitrogen.

The following table summarizes the expected molecular weights and major fragment ions for this compound and a representative analog.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Parent Ion (m/z) | Major Fragment Ions (m/z) and Proposed Structures |

| This compound | C₅H₁₀N₂O₂ | 130.15 nih.gov | 130 [M]⁺ | 86 [M-CONH₂]⁺ (Morpholinium ion), 71, 57, 44 |

| N-(4-chlorophenyl)this compound | C₁₁H₁₃ClN₂O₂ | 240.68 nih.gov | 240/242 [M]⁺ | 155/157 [ClC₆H₄NCO]⁺, 127/129 [ClC₆H₄NH₂]⁺, 86 [C₄H₈NO]⁺ |

Interactive Data Table

The fragmentation patterns observed in mass spectrometry are highly dependent on the ionization method and the energy used. Therefore, careful interpretation of the mass spectra, often in conjunction with other spectroscopic data, is necessary for the unambiguous structural elucidation of novel this compound analogs.

Computational and Theoretical Investigations of Morpholine 4 Carboxamide

Quantum Chemical Methods for Molecular Analysis

Quantum chemical methods are fundamental tools for the theoretical investigation of molecular systems. These computational techniques allow for a detailed analysis of properties that can be challenging to measure experimentally. For Morpholine-4-carboxamide and its derivatives, methods such as Density Functional Theory (DFT) are employed to predict molecular geometry, vibrational frequencies, and electronic properties, offering a microscopic understanding of the compound's behavior. acs.orgmdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. science.gov It is widely applied to optimize the molecular geometry of compounds like this compound, predicting bond lengths, bond angles, and dihedral angles. researchgate.net For instance, in studies of related molecules such as N-phenylthis compound benzene-1,2-diamine (PMCBD), geometry optimization is typically performed using the B3LYP functional combined with a basis set like 6-311++G(d,p). researchgate.netnih.gov This level of theory has been shown to provide results that are in good agreement with experimental data from X-ray crystallography. researchgate.net The process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable structure. acs.org For example, DFT calculations can accurately predict the chair conformation of the morpholine (B109124) ring, which is a key structural feature.

Table 1: Illustrative Optimized Geometrical Parameters for a Morpholine Derivative (PMCBD) using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond/Angle | Calculated Value | Experimental Value |

|---|---|---|---|

| Bond Length (Å) | C=O | 1.254 | 1.228 |

| Bond Length (Å) | C-N (amide) | 1.381 | 1.365 |

| Bond Angle (°) | O=C-N | 122.3 | 123.5 |

| Bond Angle (°) | C-N-C (morpholine) | 115.8 | 116.7 |

Data derived from a study on N-phenylthis compound benzene-1,2-diamine (PMCBD). researchgate.net

Correlation of Theoretical Vibrational Frequencies with Experimental Spectra (e.g., FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying functional groups in a molecule. bohrium.com Quantum chemical calculations are used to compute the theoretical vibrational frequencies of a molecule. q-chem.com These calculated frequencies can then be correlated with the experimental FT-IR spectrum. uni-muenchen.de For derivatives of this compound, DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) are used to simulate the vibrational spectrum. researchgate.net The comparison between the theoretical and experimental wavenumbers allows for a precise assignment of the observed spectral bands to specific vibrational modes, such as C=O stretching, N-H bending, and morpholine ring vibrations. researchgate.netbohrium.com A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model. uni-muenchen.de

Table 2: Sample Correlation of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Morpholine Derivative (PMCBD)

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Theoretical FT-IR (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3422 | 3478 |

| C-H Stretch (Aromatic) | 3064 | 3102 |

| C=O Stretch | 1645 | 1689 |

| C-N Stretch | 1365 | 1381 |

| C-O-C Stretch (Morpholine) | 1116 | 1115 |

Data derived from a study on N-phenylthis compound benzene-1,2-diamine (PMCBD). researchgate.net

HOMO-LUMO Gap Analysis and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial parameter for describing the chemical reactivity and kinetic stability of a molecule. ajchem-a.comresearchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net DFT calculations are used to determine the energies of the HOMO and LUMO. science.govnih.gov This analysis helps in understanding the electronic transitions within the molecule. For example, the absorption of UV-visible light can promote an electron from the HOMO to the LUMO. Time-dependent DFT (TD-DFT) is often employed to predict the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π*). researchgate.netnih.gov

Table 3: Frontier Molecular Orbital Energies and Energy Gap for a Morpholine Derivative (PMCBD)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.511 |

| E(LUMO) | -1.828 |

| Energy Gap (ΔE) | 3.683 |

Data derived from a study on N-phenylthis compound benzene-1,2-diamine (PMCBD). researchgate.netbohrium.com

Charge Distribution and Bonding Analyses

Understanding how charge is distributed within a molecule and the nature of its chemical bonds is essential for predicting its reactivity and intermolecular interactions. Computational methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis provide quantitative measures of atomic charges and bond strengths.

Mulliken Population Analysis and Natural Population Analysis for Atomic Charge Levels

Determining the net charge associated with each atom in a molecule is a key goal of computational chemistry. uni-rostock.de Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are two common methods for calculating these partial atomic charges from a quantum chemical wavefunction. uni-muenchen.de While MPA is a well-known method, it can be highly sensitive to the basis set used. uni-muenchen.de NPA, which is part of the broader Natural Bond Orbital (NBO) analysis, is generally considered more robust and provides a better description of the electron distribution, especially in ionic compounds. uni-rostock.de These analyses have been applied to derivatives of this compound to understand the charge levels on key atoms like oxygen and nitrogen, which helps in identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.netnih.gov

Table 4: Calculated Atomic Charges using Mulliken and Natural Population Analysis for Select Atoms in a Morpholine Derivative (PMCBD)

| Atom | Mulliken Charge (e) | Natural Population Charge (e) |

|---|---|---|

| O (Carbonyl) | -0.498 | -0.612 |

| N (Amide) | -0.615 | -0.453 |

| N (Morpholine) | -0.521 | -0.589 |

| O (Morpholine) | -0.543 | -0.601 |

Data derived from a study on N-phenylthis compound benzene-1,2-diamine (PMCBD). researchgate.net

Natural Bonding Orbital (NBO) Analysis for Molecular and Bond Strengths

Table 5: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Morpholine Derivative (PMCBD)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(12) | π* C(10)-O(11) | 58.71 |

| π C(2)-C(3) | π* C(5)-C(6) | 22.34 |

| LP(1) O(1) | σ* C(2)-C(6) | 5.21 |

LP denotes a lone pair. Data derived from a study on N-phenylthis compound benzene-1,2-diamine (PMCBD). researchgate.net

Reactivity and Intermolecular Interaction Prediction

Computational chemistry provides powerful tools to predict the chemical behavior of molecules like this compound. By simulating its electronic structure and interactions, researchers can gain insights into its reactivity and the nature of its intermolecular forces without the need for physical experimentation.

Electrostatic Potential (ESP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It helps in predicting how a molecule will interact with other chemical species, particularly identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.netnih.gov The ESP map is generated by calculating the electrostatic potential at various points on the electron isodensity surface, the surface where the probability of finding an electron is constant.

The map uses a color spectrum to represent different potential values. Generally:

Red regions indicate a negative electrostatic potential, rich in electrons. These areas are prone to attack by electrophiles. In this compound, this region is expected to be concentrated around the highly electronegative oxygen atoms of the carbonyl group and the morpholine ring.

Blue regions signify a positive electrostatic potential, which is electron-deficient. These sites are vulnerable to nucleophilic attack. For this compound, positive potential is anticipated around the hydrogen atoms of the amide group (-NH2) and the hydrogen atoms attached to the carbon atoms of the morpholine ring. researchgate.net

Green regions represent neutral or near-zero potential.

Theoretical studies on related morpholine derivatives confirm this predictive model. For instance, in N-phenylthis compound, ESP analysis revealed that the molecule's charge density distribution and shape are key to identifying its reactive sites. researchgate.netnih.gov By understanding these charge-dense and charge-poor areas, the chemical reactivity of the molecule can be effectively predicted. researchgate.net

For derivatives of this compound, such as N-benzoyl-morpholine-4-carbothioamides, HS analysis has been instrumental in understanding crystal packing. otago.ac.nz The analysis generates 2D "fingerprint plots" that summarize the different types of intermolecular interactions and their relative contributions to the total Hirshfeld surface.

Studies on related morpholine structures reveal the prevalence of several key interactions: otago.ac.nz

Oxygen/Sulphur-Hydrogen (O···H/S···H) contacts: These represent classical hydrogen bonds and are crucial for forming stable molecular architectures like dimers and chains. otago.ac.nz These interactions typically appear as sharp spikes in the fingerprint plots. In one analysis, H···S/S···H contacts made up 17.0% of the surface. otago.ac.nz

Carbon-Hydrogen (C···H) contacts: These weaker interactions also play a role in stabilizing the crystal structure. otago.ac.nz

The table below, based on data from a related N-benzoyl-morpholine-4-carbothioamide, illustrates the typical contributions of different intermolecular contacts quantified by Hirshfeld surface analysis. otago.ac.nz

| Interaction Type | Contribution Percentage |

| H···H | 46.6% |

| H···S/S···H | 17.0% |

| H···C/C···H | 9.0% |

This data is for NMMC, a related N-benzoyl-morpholine-4-carbothioamide, and is illustrative of the types of interactions expected for this compound.

This quantitative insight confirms the importance of hydrogen bonding and van der Waals forces in the molecular conformation and crystal structure of morpholine-containing compounds. researchgate.netotago.ac.nz

The amide bond (C-N) is notoriously stable and resistant to cleavage. nih.gov Hydrolysis, the breaking of this bond by water, typically requires catalysts (acid or base) or enzymatic action. Theoretical studies investigate the reaction mechanism by mapping the potential energy surface to find the transition states and calculate the activation energies for different pathways. researchgate.net

For this compound, the most probable pathway for neutral hydrolysis would involve the following steps:

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbon atom of the carbonyl group (C=O). This is the primary site of attack for hydrolysis. researchgate.net

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient, high-energy tetrahedral intermediate, where the carbonyl carbon is bonded to the original oxygen, the nitrogen of the morpholine ring, the amide nitrogen, and the oxygen of the water molecule.

Proton Transfer: Proton transfers, often assisted by other water molecules, occur to facilitate the departure of the leaving group.

Bond Cleavage: The most vulnerable bond, the C-N amide bond, breaks, leading to the formation of morpholine and carbamic acid. The carbamic acid is unstable and would likely decompose to ammonia (B1221849) and carbon dioxide.

The 1,2,3-triazole moiety is recognized as a bioisostere that is notably resistant to hydrolysis, unlike the more vulnerable amide bond. nih.gov Computational studies can precisely calculate the energy barriers for each step, confirming that the initial nucleophilic attack on the carbonyl carbon is the critical rate-determining step and that the C-N bond is the ultimate point of cleavage.

Advanced Computational Applications

Beyond reactivity, computational methods can predict specialized properties of molecules, offering insights into their potential use in materials science and electronics.

Non-linear optical (NLO) materials have applications in modern technologies like optical switching and data storage because their optical properties (like the refractive index) change with the intensity of incident light. mdpi.com Computational chemistry can predict a molecule's potential for NLO activity by calculating key parameters such as the electric dipole moment (μ), polarizability (α), and, most importantly, the first hyperpolarizability (β). researchgate.net A non-zero β value is indicative of second-order NLO behavior. researchgate.net

Theoretical studies on molecules incorporating the morpholine moiety, such as N-phenylthis compound benzene-1,2-diamine (PMCBD), have been conducted to evaluate their NLO potential. researchgate.netnih.gov These calculations are typically performed using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set. researchgate.netresearchgate.net

The key findings from such studies on related molecules include:

Significant Hyperpolarizability: The calculated first hyperpolarizability (β) for morpholine derivatives is often found to be significantly higher than that of standard reference materials like urea (B33335), suggesting potential for NLO applications.

Influence of Electron Donors/Acceptors: The NLO response is heavily influenced by intramolecular charge transfer. The presence of electron-donating groups (like the morpholine ring) and electron-accepting groups connected by a π-conjugated system can enhance the β value. nih.gov

Small HOMO-LUMO Gap: A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with a larger hyperpolarizability, as it facilitates electron delocalization and charge transfer. researchgate.net

The table below shows representative calculated NLO properties for a related morpholine derivative, illustrating the type of data generated in these computational studies.

| Parameter | Description | Typical Calculated Value (a.u.) |

| μ | Dipole Moment | Measures the overall polarity of the molecule. |

| α | Polarizability | Describes the ease with which the electron cloud can be distorted by an electric field. |

| β | First Hyperpolarizability | Quantifies the second-order NLO response. |

Note: Specific values are highly dependent on the exact molecule and computational method.

These theoretical predictions provide a basis for designing and synthesizing new organic materials with significant NLO properties. nih.gov

The Electron Localization Function (ELF) and Density of States (DOS) are quantum mechanical tools that provide deep insights into a molecule's electronic structure. researchgate.netnih.gov

Electron Localization Function (ELF): The ELF is a method for mapping the electron pair probability in a molecule's three-dimensional space. jussieu.fr It provides a visual representation of chemical bonds and lone pairs, essentially a quantum chemical equivalent of the Lewis structure concept. tandfonline.com

High ELF values (approaching 1.0) indicate regions where electrons are highly localized, such as in covalent bonds and lone pairs. In an ELF map of this compound, these regions would be expected between bonded atoms (C-C, C-N, C-O, N-H, C-H) and at the locations of the lone pairs on the oxygen and nitrogen atoms.

Low ELF values are found in the regions between electron shells (core and valence).

ELF maps help identify regions of electron pairing and bonding, which is fundamental to understanding the molecule's electronic structure and reactivity. tandfonline.com For example, a 2D ELF plot can show strong localization (often colored red) in the middle of a covalent bond, indicating a strong bond. youtube.com

Density of States (DOS): A DOS plot illustrates the distribution of energy levels (states) that are available for electrons to occupy in a molecule. It plots the number of available electronic states at each energy level.

The plot shows the energy levels of the molecular orbitals, including the HOMO and LUMO.

The HOMO-LUMO gap , clearly visible on a DOS plot, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity and Biodegradation

QSAR Modeling for Biological Activity

The biological activity of various carboxamide and morpholine derivatives has been successfully modeled using different QSAR approaches, including 2D-QSAR, 3D-QSAR, and Hologram QSAR (HQSAR). These studies provide valuable insights into the structural features that govern the therapeutic effects of these compounds.

For instance, 2D-QSAR models have been developed for a range of biological activities. A study on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors resulted in a model with good predictive power (r² = 0.8059), highlighting the importance of bulky, electron-withdrawing substituents for inhibitory activity. tandfonline.com Another 2D-QSAR study on nitrofuran analogues with antitubercular activity suggested that minimizing the number of morpholine fragments could enhance activity, indicating that the morpholine moiety's contribution is context-dependent. aimspress.com

Hologram QSAR (HQSAR), a 2D-QSAR technique that does not require molecular alignment, has been effectively used for carboxamide derivatives. nih.govsemanticscholar.org In a study on 2,4-dioxopyrimidine-1-carboxamides as acid ceramidase inhibitors, a statistically significant HQSAR model was generated (q² = 0.834, r² = 0.965). nih.gov The model's atom contribution maps indicated that electron-withdrawing groups and the length of an alkyl chain at specific positions were crucial for the inhibitory activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to 6-hydroxybenzothiazole-2-carboxamides as monoamine oxidase B (MAO-B) inhibitors. nih.govfrontiersin.org The resulting COMSIA model showed good predictive ability (q² = 0.569, r² = 0.915) and provided insights into the steric, electrostatic, and hydrophobic fields influencing the compounds' binding affinity to the receptor. nih.govfrontiersin.org

The table below summarizes the findings from selected QSAR studies on carboxamide and morpholine derivatives, illustrating the descriptors and statistical validation of the models.

| Compound Series | Target/Activity | QSAR Method | Key Descriptors/Fields | Statistical Validation |

| Pyrazole-4-carboxamide derivatives | Aurora A kinase inhibition | 2D-QSAR | 2D descriptors (unspecified) related to bulky, electron-withdrawing substituents. | r² = 0.8059, pred_r² = 0.7861 tandfonline.com |

| 2,4-Dioxopyrimidine-1-carboxamide derivatives | Acid ceramidase inhibition | HQSAR | Fragment distinctions: Atoms, Bond, Connectivity, Donor, and Acceptor. | q² = 0.834, r² = 0.965, pred_r² = 0.788 nih.gov |

| N-(2-phenoxy)ethyl imidazo[1,2-a] pyridine-3-carboxamide (B1143946) series | Anti-tubercular activity | 2D-QSAR | PaDEL descriptors. | R²train = 0.8563, Q²cv = 0.7534, R²pred = 0.7543 researchgate.net |

| Biphenyl (B1667301) carboxamide analogues | Analgesic activity | 2D-QSAR | Topological descriptors. | R² = 0.800, Predicted R² = 0.7217 medcraveonline.com |

| 6-Hydroxybenzothiazole-2-carboxamides | MAO-B inhibition | 3D-QSAR (COMSIA) | Steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields. | q² = 0.569, r² = 0.915 nih.govfrontiersin.org |

| Morpholine derived thiazoles | Carbonic anhydrase-II inhibition | 2D-QSAR (GA-MLR) | Molecular descriptors (unspecified). | Statistically robust model reported. nih.gov |

QSAR Modeling for Biodegradation

The environmental fate of chemical compounds, particularly their biodegradability, is a critical aspect of their life cycle. QSAR models are increasingly used to predict the biodegradation potential of chemicals, which can help in assessing their environmental persistence. europa.eu

Specific QSAR models for the biodegradation of this compound have not been reported. However, studies on related N-heterocyclic compounds offer valuable insights. Morpholine itself is an N-heterocycle. A study on the aerobic biodegradation of 194 N-heterocyclic compounds used the MULTICASE method to develop QSAR models based on activating and inactivating molecular fragments. d-nb.info The study found that target sites for enzymes like amidohydrolases and cytochrome P450 monooxygenases enhance the biodegradation of nonaromatic N-heterocycles. d-nb.info

The development of reliable QSAR models for biodegradation is often challenged by the variability of experimental data. europa.eu However, consensus models that integrate the results of multiple QSAR approaches have shown improved classification performance for discriminating between biodegradable and non-biodegradable chemicals. europa.eu

The table below presents structural fragments and descriptors identified in QSAR studies on the biodegradation of N-heterocyclic compounds, which could be relevant for assessing the biodegradability of this compound.

| Descriptor Type | Examples of Descriptors/Fragments | Influence on Biodegradation |

| Activating Fragments | Target sites for amidohydrolases. | Enhance biodegradation of nonaromatic N-heterocycles. d-nb.info |

| Target sites for cytochrome P450 monooxygenases. | Enhance biodegradation of nonaromatic N-heterocycles. d-nb.info | |

| Target sites for molybdenum hydroxylases. | Enhance biodegradation of aromatic N-heterocycles. d-nb.info | |

| Inactivating Fragments | Specific structural motifs identified as being statistically linked to poor biodegradability. | Inhibit or slow down the biodegradation process. d-nb.info |

| Molecular Descriptors | Octanol/water partition coefficients (logP), molecular connectivity indices, van der Waals radii. | Used in class-specific models, though their applicability can be limited to structurally similar compounds. |

Pharmacological and Biological Activities of Morpholine 4 Carboxamide and Its Derivatives

Mechanisms of Action at Molecular and Cellular Levels

The biological effects of morpholine-4-carboxamide and its derivatives are mediated through a variety of interactions at the molecular and cellular levels, including engagement with receptors, inhibition of crucial enzymes, modulation of ion channels, and the induction of programmed cell death.

Derivatives of this compound have been shown to interact with key receptor systems in the body, notably the Cannabinoid Receptor 2 (CB2).

Cannabinoid Receptor 2 (CB2): The parent compound, this compound, has been identified as a binder to the CB2 receptor. biosynth.com This interaction is implicated in potential therapeutic effects for inflammatory conditions. biosynth.com Further studies have characterized certain morpholine-containing compounds as inverse agonists at the human CB2 receptor. a2bchem.com The development of selective CB2 receptor ligands is a promising area of research, as these receptors are involved in pain management, inflammation, and substance abuse disorders without the psychoactive effects associated with CB1 receptor activation. nih.govnih.govnih.gov For instance, specific morpholine-containing derivatives have been engineered as potent and selective CB2 agonists. nih.gov

Dopamine and Other Neuroreceptors: While direct, high-affinity binding to the Dopamine D3 receptor by the parent compound is not extensively detailed, the broader class of morpholine (B109124) derivatives has significant implications for neurotransmitter systems. google.com Many morpholine-containing compounds are structurally analogous to endogenous neurotransmitters, allowing them to modulate the activity of various neuroreceptors involved in mood and pain. nih.govacs.org Their potential utility in treating a range of neurological and psychiatric disorders, such as depression, anxiety, and Parkinson's disease, stems from this ability to influence CNS signaling pathways. nih.govgoogle.com

A primary mechanism through which this compound derivatives exert their biological effects is the inhibition of a wide range of enzymes critical to various pathological processes.

DNA Polymerases: this compound itself is described as a polymerase chain inhibitor that hinders the activity of DNA polymerases. biosynth.com It is thought to bind to the DNA template strand, thereby preventing the enzyme from adding new nucleotides and halting DNA synthesis. biosynth.com This mechanism is fundamental to its potential in treating hyperproliferative diseases like cancer. biosynth.com Furthermore, certain derivatives, such as the 4-oxo-dihydroquinoline compound PNU-183792, are potent non-nucleoside inhibitors of viral DNA polymerases, like that of Herpes Simplex Virus 1 (HSV-1). nih.gov The morpholine group of these inhibitors occupies the space where an incoming nucleotide would normally bind, anchoring the molecule and blocking replication. nih.gov

Caspase Activation: While one source suggests the parent compound inhibits caspase activation biosynth.com, a more widely reported mechanism for its derivatives is the induction of apoptosis through the activation of the caspase cascade. For example, certain novel 4-benzyl-morpholine-2-carboxylic acid hydrazide derivatives have been shown to induce apoptosis in murine ascites lymphoma, a process mediated by caspase-activated DNase. sciforum.net

Histone Protein Acetylation: this compound has been reported to inhibit histone protein acetylation, a key process in epigenetic regulation. biosynth.com This inhibition may contribute to its anticancer properties, as histone acetylation is often dysregulated in cancer cells. biosynth.com

Kinases (VEGFR-2 and Abl):

VEGFR-2: The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth. nih.gov Several morpholine-containing derivatives have been developed as potent VEGFR-2 inhibitors. nih.govmdpi.com For instance, the compound 5-((5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide is a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity mediated through VEGFR-2 inhibition. nih.gov

Abl Kinase: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML). nih.gov While the first-generation inhibitor imatinib (B729) is effective, drug resistance, often due to the T315I mutation, is a significant clinical challenge. nih.govnih.gov Researchers have designed novel morpholine-containing derivatives that act as potent pan-BCR-ABL inhibitors. nih.gov Replacing a morpholine moiety in one series of compounds with a (4-ethylpiperazin-1-yl)methyl group led to a derivative (AKE-72) with potent activity against both wild-type BCR-ABL and the T315I resistant mutant. nih.gov

Coagulation Cascade Enzymes: Based on the available research, there is limited specific information regarding the direct inhibitory effects of this compound or its common derivatives on the enzymes of the coagulation cascade.

Translation Elongation Factor 2 (PfEF2): A novel mechanism of action has been identified for a quinoline-4-carboxamide derivative containing a morpholine group. This compound exhibits potent antimalarial activity by inhibiting the Plasmodium falciparum elongation factor 2 (PfEF2), an enzyme essential for protein synthesis in the malaria parasite. acs.org This discovery highlights a unique therapeutic avenue for this class of compounds. acs.org

Certain derivatives of morpholine function by modulating the activity of ion channels. A key example is the local anesthetic Pramoxine, a morpholine derivative that blocks the initiation and conduction of nerve impulses. researchgate.net It achieves this by decreasing the permeability of the neuronal membrane to sodium ions, a fundamental mechanism for producing local anesthesia and relieving pain and itching. researchgate.net

A significant and widely studied anticancer mechanism of this compound derivatives is the induction of apoptosis, or programmed cell death, in various cancer cell lines. This activity is often linked to the activation of the caspase cascade and cell cycle arrest. sciforum.netacs.org The structural diversity of these derivatives allows for potent activity against a range of cancer types.

Interactive Table: Apoptotic Activity of this compound Derivatives This table summarizes research findings on the induction of apoptosis by various morpholine derivatives in different cancer cell lines.

| Derivative Class | Cancer Cell Line | Key Findings | Mechanism | Reference |

|---|---|---|---|---|

| Eugenol Derivative with Morpholine | PC-3 (Prostate Carcinoma) | IC50 of 1.1 µM | Induces apoptosis and arrests cell cycle at S phase; Thymidylate synthase inhibition. | acs.org |

| Betulin Acid Ester Derivatives | MCF-7 (Breast Cancer) | IC50 values ranging from 12.27–21.61 µM | Induces apoptosis through caspase cascade activation. | nih.gov |

| Betulin Acid Ester Derivatives | A549 (Lung Adenocarcinoma) | IC50 values ranging from 8.03–12.58 µM | Induces apoptosis through caspase cascade activation. | nih.gov |

| 4-benzyl-morpholine-2-carboxylic acid hydrazide derivatives | Murine Ascites Lymphoma (DLA, EAC) | Inhibited tumor growth | Induces apoptosis via caspase activated DNase. | sciforum.net |

| Palladium(II) complex with hydrazono-s-triazine di-morpholine ligand | MCF-7 (Breast Cancer) | IC50 of 1.18 µg/mL | Induces apoptosis (11-fold increase); arrests cell cycle at G0-G1 phase. | mdpi.com |

The morpholine scaffold is a key feature in many compounds designed to act on the central nervous system (CNS). nih.gov The ring's physicochemical properties facilitate crossing the blood-brain barrier, a major hurdle in CNS drug development. nih.govacs.org Morpholine derivatives often bear structural resemblances to endogenous neurotransmitters, enabling them to interact with a wide range of neuroreceptors. nih.gov This interaction can modulate signaling pathways involved in mood, cognition, and motor control. Consequently, these compounds are investigated for their potential in treating an array of CNS conditions, including depression, anxiety disorders, and neurodegenerative diseases like Alzheimer's. nih.govgoogle.com

Therapeutic and Bioactive Potential

The diverse mechanisms of action of this compound and its derivatives translate into a broad spectrum of therapeutic and bioactive potentials. The ability to inhibit key enzymes, modulate receptors, and induce apoptosis makes this class of compounds a versatile platform for drug discovery across multiple disease areas.

Interactive Table: Summary of Therapeutic Potential This table provides an overview of the potential therapeutic applications of this compound and its derivatives based on their mechanisms of action.

| Therapeutic Area | Underlying Mechanism(s) | Examples of Bioactivity | References |

|---|---|---|---|

| Anticancer | Kinase (VEGFR-2, Abl) inhibition; DNA polymerase inhibition; Induction of apoptosis; Histone acetylation inhibition. | Inhibition of tumor angiogenesis; Overcoming drug resistance in CML; Cytotoxicity in breast, lung, and prostate cancer cells. | biosynth.comsciforum.netnih.govnih.govnih.govacs.orgnih.gov |

| Anti-inflammatory | Interaction with Cannabinoid Receptor 2 (CB2). | Modulation of immune responses; potential for treating inflammatory diseases like arthritis. | biosynth.coma2bchem.com |

| CNS Disorders | Modulation of neurotransmitter systems; Crossing the blood-brain barrier. | Potential treatment for depression, anxiety, and neurodegenerative diseases. | nih.govgoogle.comacs.org |

| Antiviral | Inhibition of viral DNA polymerases. | Activity against herpesviruses by blocking replication. | biosynth.comnih.gov |

| Antimalarial | Inhibition of Translation Elongation Factor 2 (PfEF2). | Potent activity against Plasmodium falciparum by halting protein synthesis. | acs.org |

| Pain Management | Modulation of sodium ion channels; CB2 receptor agonism. | Local anesthetic effects; potential for treating chronic and inflammatory pain. | nih.govresearchgate.net |

Anti-Cancer Activities

Derivatives of this compound have emerged as a promising class of compounds in oncology research, demonstrating significant potential as anti-cancer agents. tsijournals.com The core structure is a key feature in many synthetic molecules designed as active pharmaceutical ingredients. tsijournals.com this compound itself has been shown to inhibit DNA synthesis by binding to the DNA template strand, preventing enzymes from adding nucleotides. biosynth.com This mechanism contributes to its efficacy against cancer cells. biosynth.com

Researchers have synthesized and evaluated various derivatives for their cytotoxic effects against different human cancer cell lines. For instance, a series of novel 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives featuring a phenylpyrimidine-carboxamide linkage were designed and tested. mdpi.com Many of these compounds showed moderate cytotoxicity against A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines. mdpi.com Notably, compound 14c from this series displayed potent inhibitory activity against PI3Kα kinase, a key enzyme in cancer cell growth and survival, with an IC50 value of 1.25 µM. mdpi.com The structure-activity relationship (SAR) studies revealed that the placement of the aryl group and the presence of electron-donating substituents on the benzene (B151609) ring were crucial for the observed cytotoxicity. mdpi.com

Another study focused on sulfamoyl-benzamides, where compounds like N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) were synthesized. rsc.org These compounds were screened for their activity against ectonucleotidases (NTPDases), which are involved in cancer pathology. rsc.org

The development of morpholine-containing drugs for central nervous system (CNS) tumors is also an active area of research. acs.org The morpholine moiety is often incorporated to improve blood-brain barrier permeability, a critical factor for treating brain cancers. tandfonline.comacs.org

Table 1: Examples of this compound Derivatives with Anti-Cancer Activity

| Compound Name | Target/Mechanism | Cell Lines/Model | Key Findings |

|---|---|---|---|

| This compound | DNA synthesis inhibitor | Cancer cells | Prevents nucleotide addition to the primer strand. biosynth.com |

| N-(4-(8-Morpholinoimidazo[1,2-a]pyrazin-6-yl)phenyl)-6-(4-methoxyphenyl)pyrimidine-4-carboxamide (14c) | PI3Kα kinase inhibitor | A549, PC-3, MCF-7 | Showed potent PI3Kα kinase inhibition (IC50 = 1.25 µM). mdpi.com |

Anti-Inflammatory Applications

The this compound scaffold is integral to various compounds exhibiting significant anti-inflammatory properties. tandfonline.com this compound may exert therapeutic effects on inflammatory conditions like arthritis by binding to the cannabinoid receptor 2 (CB2). biosynth.com The anti-inflammatory potential of this class of compounds is often linked to the inhibition of key enzymes and pathways involved in the inflammatory response. tsijournals.com

For example, certain sulfamoyl-benzamide derivatives containing the morpholine-4-carbonyl group have been investigated for their role in inflammation. rsc.org Ectonucleotidases (NTPDases), which these compounds inhibit, are implicated in inflammatory processes, suggesting a mechanism for their anti-inflammatory effects. rsc.org The development of selective inhibitors for these enzymes is a key strategy in creating new anti-inflammatory drugs. rsc.org The versatility of the morpholine scaffold allows for structural modifications to optimize potency and selectivity for specific inflammatory targets. nih.gov

Table 2: Examples of this compound Derivatives with Anti-Inflammatory Activity

| Compound Name | Target/Mechanism | Disease Model | Key Findings |

|---|---|---|---|

| This compound | Cannabinoid receptor 2 (CB2) binding | Arthritis | May have therapeutic effects on inflammatory diseases. biosynth.com |

| Sulfamoyl-benzamide derivatives | Ectonucleotidase (NTPDase) inhibition | Inflammation models | Inhibition of enzymes involved in inflammation. rsc.org |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

This compound derivatives have demonstrated broad-spectrum antimicrobial efficacy, including antibacterial, antifungal, and antiviral activities. nih.govresearchgate.net The incorporation of the morpholine moiety is a common strategy in the synthesis of new antimicrobial agents. tsijournals.com

Antibacterial and Antifungal Activity: Several studies have reported the synthesis of novel morpholine-based compounds with potent antimicrobial properties. A series of N-alkyl substituted urea (B33335) derivatives bearing a morpholine ring showed enhanced antibacterial and antifungal activities. nih.gov Similarly, novel carboxamide derivatives of pyrazole (B372694) incorporating a morpholine group were synthesized and screened, showing promising results against various microbial and fungal strains. jocpr.com

In one study, m-amidophenol derivatives were designed, and their antitubercular activity was evaluated. nih.gov Compounds featuring a this compound linkage, such as N-(5-hydroxy-3-(phenethyl)phenyl)this compound and its analogues, were tested against M. tuberculosis. The research found that introducing lipophilic substituents like cyclohexyl significantly increased the antitubercular activity. nih.gov Another study synthesized a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, with compounds like N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibiting higher antifungal activity against seven phytopathogenic fungi than the standard, boscalid. researchgate.net

Antiviral Activity: The morpholine scaffold is also a key component in the development of antiviral agents. nih.gov Research into morpholine-containing compounds has yielded derivatives with potential applications against various viral pathogens. researchgate.net

Table 3: Examples of this compound Derivatives with Antimicrobial Efficacy

| Compound Name | Activity Type | Target Organisms | Key Findings |

|---|---|---|---|

| N-alkyl substituted urea derivatives | Antibacterial, Antifungal | Various bacteria and fungi | Compounds with a morpholine moiety exhibited better activity. nih.gov |

| N-(5-hydroxy-3-(cyclohexyl)phenyl)this compound (6g) | Antitubercular | M. tuberculosis H37Ra | Showed the most potent activity with a MIC of 0.625 μg/mL. nih.gov |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) | Antifungal | Phytopathogenic fungi | Exhibited higher antifungal activity than the standard drug boscalid. researchgate.net |

Antimalarial Activity

The search for new chemotypes to combat drug-resistant malaria has led to the investigation of this compound derivatives. acs.org In a study focused on synthesizing new β-lactams, compounds bearing a morpholine ring were evaluated for their antimalarial activity. nih.gov

A significant medicinal chemistry program led to the discovery of a quinoline-4-carboxamide derivative, DDD107498 , which acts via a novel mechanism involving the inhibition of translation elongation factor 2 (PfEF2). acs.org During the optimization of this series, the role of a morpholine group at a specific position (R³) was investigated. It was discovered that the oxygen atom of the morpholine was critical for the antimalarial activity, as its replacement with a piperidine (B6355638) group was not tolerated. acs.org However, removing the morpholine nitrogen was well-tolerated, leading to derivatives with potent, single-digit nanomolar activity against P. falciparum. acs.org

Table 4: this compound Derivatives in Antimalarial Research

| Compound Series | Target/Mechanism | Target Organism | Key Findings |

|---|---|---|---|

| Quinoline-4-carboxamides | Inhibition of PfEF2 | P. falciparum | The morpholine oxygen was found to be crucial for antiparasitic activity. acs.org |

Anticoagulant Properties

Derivatives of morpholine are recognized for their potential as anticoagulant agents. mdpi.com The this compound structure can be found in compounds designed to interfere with the blood coagulation cascade. For example, the compound Xamoterol contains a this compound group and is known for its action as a cardiac stimulant by binding to the β1 adrenergic receptor, but the broader class of morpholine derivatives has been explored for various cardiovascular applications, including anticoagulation. mdpi.comresearchgate.net The synthesis of sulfamoyl-benzamide derivatives, some of which include a morpholine-4-carbonyl structure, has been explored for their inhibitory effects on h-NTPDases, enzymes that play a role in thrombosis. rsc.org This suggests a potential mechanism through which these compounds could exert anticoagulant effects.

Table 5: this compound Derivatives with Potential Anticoagulant Properties

| Compound Class | Target/Mechanism | Application | Key Findings |

|---|---|---|---|

| Morpholine derivatives | Not specified | Anticoagulation | The scaffold is used in the design of potential anticoagulants. mdpi.com |

Neuroprotective and Neurological Disorder Applications

Morpholine-based compounds, including those with a carboxamide linkage, are highly valued in the development of treatments for neurodegenerative diseases and other neurological disorders. tandfonline.com The morpholine ring's balanced hydrophilic-lipophilic profile enhances permeability across the blood-brain barrier, a critical requirement for CNS-acting drugs. tandfonline.comacs.org

Morpholine derivatives have been investigated as inhibitors of key enzymes implicated in neurodegeneration, such as cholinesterases (AChE, BuChE) and monoamine oxidases (MAO-A, MAO-B). tandfonline.com For instance, Reboxetine , an antidepressant, is a morpholine derivative that acts as a selective norepinephrine (B1679862) reuptake inhibitor. researchgate.net Another example is Xamoterol , which contains the N-(2-{[2-hydroxy-3-(4-hydroxyphenoxy) propyl]amino}-ethyl)this compound structure and acts on β1 adrenergic receptors. researchgate.net

The development of morpholine derivatives as neurokinin (NK) receptor antagonists and 5-HT receptor antagonists highlights their versatility in targeting various pathways in the CNS. tsijournals.com The structural features of morpholine-based compounds make them effective scaffolds for interacting with biological targets involved in the pathology of Alzheimer's and Parkinson's diseases. tandfonline.com

Table 6: Examples of this compound and Related Derivatives in Neurological Applications

| Compound Name | Target/Mechanism | Therapeutic Application | Key Findings |

|---|---|---|---|

| Reboxetine | Selective norepinephrine reuptake inhibitor (NRI) | Antidepressant, Panic disorder, ADD/ADHD | A well-known CNS drug containing a morpholine scaffold. researchgate.net |

| Xamoterol | β1 adrenergic receptor agonist | Cardiac stimulant | An example of a drug containing the this compound structure. researchgate.net |

Treatment of Hyperproliferative Diseases (e.g., Psoriasis)

This compound has shown potential in treating hyperproliferative diseases such as psoriasis. biosynth.com The mechanism of action is linked to its ability to inhibit DNA synthesis by preventing DNA polymerases from adding nucleotides to the primer strand. biosynth.com This antiproliferative effect is beneficial in conditions characterized by excessive cell growth.

Furthermore, this compound's therapeutic effect in psoriasis may also be related to its interaction with the cannabinoid receptor 2 (CB2), which can modulate inflammatory responses associated with the disease. biosynth.com The compound has also been shown to inhibit caspase activation and histone protein acetylation, processes that can influence cell proliferation and inflammation. biosynth.com

Table 7: this compound in Hyperproliferative Diseases

| Compound Name | Target/Mechanism | Disease | Key Findings |

|---|

Applications in Psychopharmacology (e.g., Antidepressant, Anxiolytic)

Derivatives of morpholine are significant in the field of psychopharmacology, with several compounds demonstrating notable antidepressant and anxiolytic properties. The morpholine scaffold is a component of various drugs developed for central nervous system (CNS) disorders. nih.govacs.org

For instance, Viloxazine, chemically known as (RS)-2-[(2-ethoxyphenoxy)-methyl]-morpholine, is recognized as an antidepressant medication. researchgate.net Its therapeutic effect has been demonstrated in clinical settings for treating depression. google.com Another prominent example is Moclobemide, or 4-chloro-N-(2-morpholin-4-ylethyl)benzamide, which functions as a reversible inhibitor of monoamine oxidase A (MAO-A) and is used to treat depression and social anxiety. researchgate.netresearchgate.net

Table 1: Examples of Morpholine Derivatives in Psychopharmacology

| Compound Name | Chemical Name | Application | Mechanism of Action (if noted) | Source |

|---|---|---|---|---|

| Viloxazine | (RS)-2-[(2-ethoxyphenoxy)-methyl]-morpholine | Antidepressant | Selective norepinephrine reuptake inhibitor | researchgate.netgoogle.comresearchgate.net |

| Moclobemide | 4-chloro-N-(2-morpholin-4-ylethyl)benzamide | Antidepressant, Anxiolytic (Social Anxiety) | Reversible inhibitor of MAO-A | researchgate.netresearchgate.net |

| Trimetozine | morpholin-4-yl-(3,4,5-trimethoxyphenyl)-methanone | Anxiolytic | Not specified | researchgate.net |

| Reboxetine | (RS)-2-[(2-ethoxyphenoxy)-methyl]-morpholine | Antidepressant | Selective norepinephrine reuptake inhibitor | nih.govacs.org |

Cardiac Stimulant Effects

Certain this compound derivatives have been identified for their utility as cardiac stimulants. A key example is Xamoterol, chemically named (RS)-N-(2-{[2-hydroxy-3-(4-hydroxyphenoxy) propyl]amino}-ethyl)this compound. researchgate.net This compound functions as a β1-adrenoceptor partial agonist. researchgate.netdrugbank.com Its mechanism of action involves binding to β1 adrenergic receptors, which allows it to modulate the autonomic control of the heart, leading to its application as a cardiac stimulant, particularly in cases of heart failure. researchgate.netdrugbank.com The development of such compounds is part of a broader exploration of morpholine derivatives for disorders of the cardiovascular system, including their use as inotropic agents, which are substances that stimulate cardiac contraction. google.com

Structure-Activity Relationship (SAR) Studies